Enhanced Lipophilicity and Predicted CNS Permeability Versus Unsubstituted 2-Oxa-8-azaspiro[4.5]decane
The 1,1-dimethyl substitution increases calculated lipophilicity (cLogP) by approximately 0.6–0.8 log units compared to unsubstituted 2-oxa-8-azaspiro[4.5]decane (cLogP ≈ 0.4 vs. ≈ 1.1 for the dimethyl derivative) . In CNS drug discovery, the optimal cLogP range for passive blood-brain barrier (BBB) diffusion is generally accepted as 1–3; the 1,1-dimethyl analog shifts from suboptimal to optimal range, enhancing the likelihood of achieving therapeutically relevant brain exposure [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.1 (calculated) |
| Comparator Or Baseline | 2-oxa-8-azaspiro[4.5]decane (CAS 176-69-2), cLogP ≈ 0.4 (calculated) |
| Quantified Difference | ΔcLogP ≈ +0.7 log units |
| Conditions | In silico prediction based on fragment-based calculation methods; class-level inference from spirocyclic amine SAR literature |
Why This Matters
Higher cLogP within the 1–3 range predicts improved passive BBB penetration, a critical parameter for CNS-targeted programs where unsubstituted analogs may fail to achieve adequate brain exposure.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. View Source
